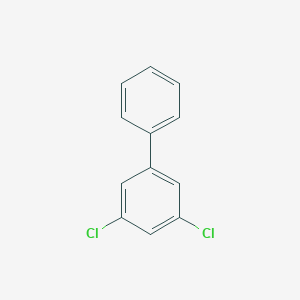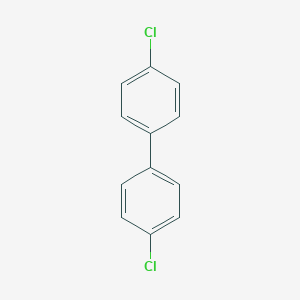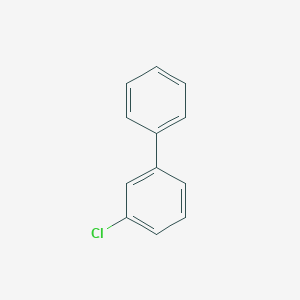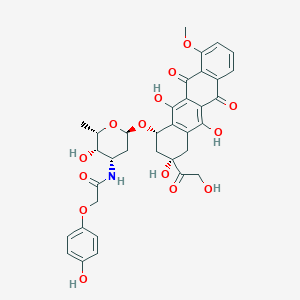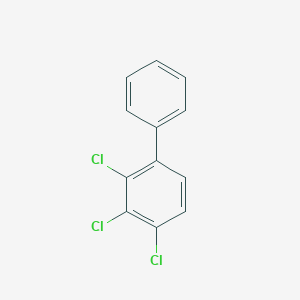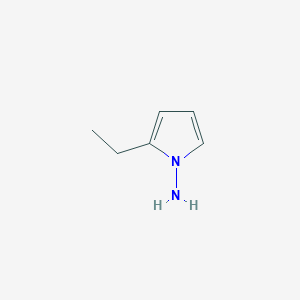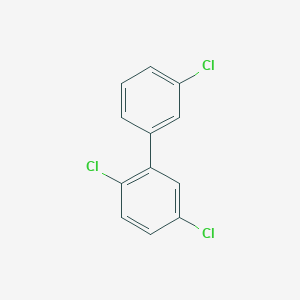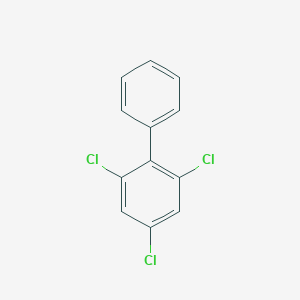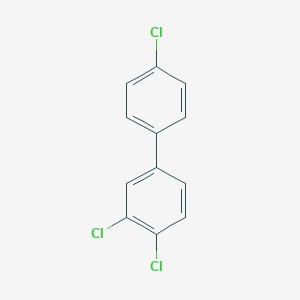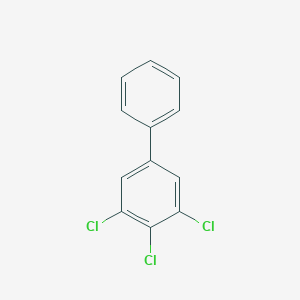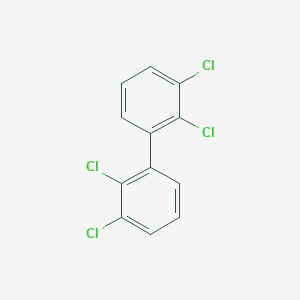![molecular formula C10H10 B164918 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene CAS No. 125510-65-8](/img/structure/B164918.png)
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene (MCP) is a cyclopropene-based compound that has gained significant attention in scientific research due to its unique chemical properties. MCP is a potent inhibitor of ethylene receptors, which play a crucial role in regulating plant growth and development.
Mecanismo De Acción
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibits ethylene receptors by binding to the receptor site, preventing ethylene from binding and activating the receptor. This results in a reduction in ethylene signaling, leading to changes in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to have various biochemical and physiological effects on plants. It has been reported to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has also been shown to affect plant hormone levels, including auxin, cytokinin, and gibberellin, which play crucial roles in regulating plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit ethylene receptors with high specificity. However, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has some limitations, including its high cost and limited availability.
Direcciones Futuras
1. Further investigation of the molecular mechanism of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibition of ethylene receptors.
2. Development of new synthetic methods for 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene production to reduce costs and increase availability.
3. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on other plant hormones and their interactions.
4. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on plant-microbe interactions.
5. Investigation of the potential use of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene in crop improvement and stress tolerance.
In conclusion, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene is a potent inhibitor of ethylene receptors that has gained significant attention in scientific research due to its unique chemical properties. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology and has been shown to have various applications in crop improvement and stress tolerance. Further research is needed to fully understand the mechanism of action and potential applications of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene.
Métodos De Síntesis
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene can be synthesized using several methods, including the reaction of 1-methylcyclopropene with 2-bromo-1-phenylacetylene, followed by the reaction with lithium diisopropylamide. Another method involves the reaction of 2-bromo-1-phenylacetylene with 1-methylcyclopropene, followed by the reaction with lithium diisopropylamide. Both methods have been reported to yield 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene with high purity and yield.
Aplicaciones Científicas De Investigación
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology due to its ability to inhibit ethylene receptors. Ethylene is a plant hormone that regulates various physiological processes, including seed germination, fruit ripening, and senescence. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity.
Propiedades
Número CAS |
125510-65-8 |
|---|---|
Nombre del producto |
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
InChI |
InChI=1S/C10H10/c1-9(3-4-9)7-8-10(2)5-6-10/h3-6H,1-2H3 |
Clave InChI |
GNRUGGSUPUVVPM-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC2(C=C2)C |
SMILES canónico |
CC1(C=C1)C#CC2(C=C2)C |
Sinónimos |
Cyclopropene, 3,3-(1,2-ethynediyl)bis[3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



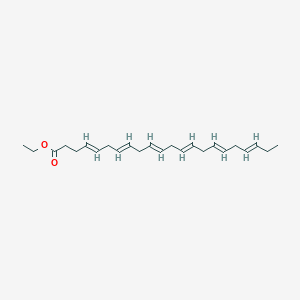
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

